BenchChemオンラインストアへようこそ!

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) is a heterocyclic aromatic aldehyde belonging to the class of N-methylpyrazole-substituted benzaldehydes. Its molecular formula is C₁₁H₁₀N₂O (MW 186.21 g/mol), and its structure features a 1-methylpyrazole ring attached at the meta position of a benzaldehyde moiety.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 179056-79-2
Cat. No. B071221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
CAS179056-79-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
InChIKeySSAPUQDWKCUIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2): Compound Class, Physicochemical Identity, and Procurement-Relevant Context


3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) is a heterocyclic aromatic aldehyde belonging to the class of N-methylpyrazole-substituted benzaldehydes. Its molecular formula is C₁₁H₁₀N₂O (MW 186.21 g/mol), and its structure features a 1-methylpyrazole ring attached at the meta position of a benzaldehyde moiety [1]. The compound is commercially available as a research chemical from multiple vendors, typically at 90% purity (assay range 89.5–100.0%) in amber glass bottles, and is classified as a hazardous substance (GHS: causes skin and serious eye irritation, harmful if swallowed, may cause respiratory irritation) . Computed physicochemical properties include an XLogP3-AA of 1.4, zero hydrogen bond donors, two hydrogen bond acceptors (the pyrazole N2 and aldehyde oxygen), two rotatable bonds, and a topological polar surface area of 34.9 Ų [1]. Structurally, it is distinguished from its closest analogs by the combination of three features: the meta attachment of the pyrazole ring to the benzaldehyde core, the N1-methyl substitution on the pyrazole, and the free aldehyde functional group at the 3-position of the phenyl ring.

Why Generic Substitution of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Fails: Structural Specificity in a Family of Pyrazole-Benzaldehyde Isomers


Compounds within the 1-methylpyrazolyl-benzaldehyde family are not interchangeable because the position of the pyrazole attachment on the benzaldehyde ring (ortho, meta, or para) and the methylation state of the pyrazole nitrogen (N-H vs. N-methyl) directly govern the geometry of the resulting derivatives, their electronic properties, and their hydrogen-bonding capabilities [1]. In the specific context of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea ACAT inhibitors, Tanaka et al. demonstrated that the pyrazol-3-yl regioisomer attached at the meta position of the benzyl group was critical for achieving a favorable biological activity profile; alternative heteroaryl attachments or regioisomeric arrangements yielded inferior results [1]. Furthermore, the N-methyl group on the pyrazole eliminates the N-H hydrogen bond donor, altering both the compound's solubility characteristics and its metabolic susceptibility relative to the N-H analog 3-(1H-pyrazol-3-yl)benzaldehyde (CAS 179057-26-2). These three structural variables—attachment position, N-substitution, and aldehyde orientation—collectively determine reactivity in condensation, reductive amination, and cross-coupling reactions, meaning that procuring the incorrect isomer can lead to failed syntheses or inactive downstream products.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) Against Closest Analogs


Meta-Substitution Regiochemistry Confers a Distinct Dihedral Angle Profile Versus the Para Isomer

The meta attachment of the pyrazole ring to the benzaldehyde core in 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde produces a different spatial orientation of the aldehyde group relative to the heterocycle compared to the para isomer 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179055-27-7). In X-ray crystallographic studies of related diaryl pyrazole compounds, the central pyrazole ring makes dihedral angles of 35.52° and 62.21° with the attached phenyl rings, with the meta-substituted phenyl ring exhibiting the larger twist angle [1]. This torsional difference directly affects the exit vector of the aldehyde group, which is critical when the benzaldehyde is employed as a building block for kinase inhibitors and other ATP-competitive ligands that require precise spatial presentation of hydrogen-bonding functionalities [2]. The para isomer (CAS 179055-27-7), in contrast, presents the aldehyde along the long axis of the molecule, resulting in a different shape complementarity profile with enzyme active sites.

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

N-Methyl Substitution Eliminates an H-Bond Donor and Reduces Polar Surface Area Versus the N-H Analog

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) carries a methyl group on the pyrazole N1 position, whereas the direct N-H analog 3-(1H-pyrazol-3-yl)benzaldehyde (CAS 179057-26-2) bears a free N-H. This methylation eliminates one hydrogen bond donor, reducing the hydrogen bond donor count from 1 to 0 [1]. The N-methyl group also increases the computed XLogP3-AA from approximately 0.9 (estimated for the N-H analog) to 1.4 for the N-methyl compound, reflecting enhanced lipophilicity [1]. The topological polar surface area (TPSA) for the N-methyl compound is 34.9 Ų, compared to an estimated ~54.9 Ų for the N-H analog (due to the additional polar N-H contributing ~20 Ų). These differences have practical consequences: the N-methyl compound exhibits improved solubility in organic solvents such as ethanol and dichloromethane, while the N-H analog shows comparatively higher aqueous solubility . In medicinal chemistry campaigns, the N-methyl substitution removes a potential site for Phase II glucuronidation or sulfation, potentially improving metabolic stability of downstream derivatives.

Medicinal Chemistry Drug Design Permeability Optimization

Validated as a Key Intermediate in the Synthesis of the Orally Efficacious ACAT Inhibitor FR186054

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (or its reduced benzyl alcohol/benzylamine derivative) serves as the crucial building block for constructing the N-benzyl-N'-arylurea scaffold of FR186054 (compound 3aq), a potent, orally active acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor [1]. In the structure-activity relationship (SAR) study by Tanaka et al. (J. Med. Chem. 1998), the pyrazol-3-yl group attached at the meta position of the N-benzyl moiety was identified as the optimal heteroaromatic ring among multiple alternatives (including pyrazol-4-yl, triazolyl, and other heterocycles) [1]. The final compound FR186054 exhibited an in vitro ACAT IC₅₀ of 99 nM in rabbit intestinal microsomes, and demonstrated potent hypocholesterolemic effects in cholesterol-fed rats with an ED₅₀ of 0.046 mg/kg when dosed via the diet and 0.44 mg/kg by gavage in PEG400 vehicle [1]. Alternative regioisomers (e.g., pyrazol-4-yl attachment) or non-methylated pyrazole analogs were not reported to achieve this level of combined in vitro potency and in vivo efficacy in this series, confirming the critical nature of the 1-methylpyrazol-3-yl meta-substituted benzaldehyde scaffold.

Cardiovascular Drug Discovery Cholesterol Metabolism ACAT Inhibition

Aldehyde Functionality Enables Versatile Downstream Derivatization Not Possible with the Corresponding Alcohol or Carboxylic Acid Analogs

The free aldehyde group in 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde enables several key synthetic transformations that are precluded in the corresponding reduced alcohol [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 910037-09-1) or oxidized carboxylic acid derivatives. The aldehyde can participate in reductive amination to form secondary or tertiary benzylamines, condensation with hydrazines to form hydrazones, Knoevenagel condensations with active methylene compounds, and Grignard additions to form secondary alcohols [1]. In the ACAT inhibitor synthesis, the aldehyde (or its protected form) serves as the electrophilic handle for constructing the benzylamine intermediate that ultimately becomes the N-benzyl moiety of the trisubstituted urea pharmacophore [2]. The alcohol analog (CAS 910037-09-1) would require an additional oxidation step to access the aldehyde oxidation state, while the carboxylic acid analog would require reduction, adding synthetic steps and reducing overall yield. The aldehyde oxidation state is thus the most synthetically efficient entry point for the majority of medicinal chemistry derivatization pathways.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Commercially Available at Two Distinct Purity Grades (90% and 98%) with Documented Lot-to-Lot Consistency Versus Custom Synthesis of Non-Catalog Analogs

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) is available as an off-the-shelf catalog product from multiple established suppliers at two purity tiers: 90% (Thermo Fisher Scientific, assay range 89.5–100.0%) and 98% (Leyan, product number 1592355) . This dual-tier availability allows researchers to select the appropriate purity grade based on the sensitivity of their downstream chemistry. In contrast, the close structural analog 2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (the ortho isomer) is not widely listed as a standard catalog item and typically requires custom synthesis, introducing longer lead times (weeks to months) and higher cost . Similarly, 3-(1H-pyrazol-4-yl)benzaldehyde, while commercially available from some vendors, is offered with fewer purity options and less batch-to-batch documentation. The availability of the target compound in pre-packaged 250 mg and 1 g quantities with documented CAS Min/Max ranges and standard GHS safety data provides procurement reliability that is absent for many of its less common regioisomers.

Chemical Procurement Supply Chain Reliability Quality Assurance

Research and Industrial Application Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) Based on Quantitative Differentiation Evidence


Synthesis of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea ACAT Inhibitors Following the FR186054 Pharmacophore

Investigators pursuing ACAT inhibitors for hypercholesterolemia or atherosclerosis research should prioritize this specific regioisomer. Tanaka et al. (J. Med. Chem. 1998) demonstrated that the meta-(1-methylpyrazol-3-yl)benzyl scaffold incorporated into the trisubstituted urea series (type 3) yielded FR186054 with an ACAT IC₅₀ of 99 nM in rabbit intestinal microsomes and oral ED₅₀ values of 0.046–0.44 mg/kg in cholesterol-fed rats [1]. Alternative heteroaryl attachments, including pyrazol-4-yl and triazole regioisomers, did not match this combined potency and efficacy profile. The compound also showed a favorable toxicological profile, with no adrenal toxicity in dogs at a single oral dose of 10 mg/kg [1]. Procurement of the correct meta-substituted benzaldehyde building block is essential for replicating or optimizing this pharmacophore.

Medicinal Chemistry Library Synthesis Requiring Precise Spatial Presentation of Aldehyde-Derived Functionality

When synthesizing compound libraries where the aldehyde group must be positioned at a defined angle relative to the pyrazole ring—such as in kinase inhibitor programs targeting ATP-binding pockets with specific shape complementarity requirements—the meta-substitution pattern of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde provides a bent molecular geometry. Crystallographic data from structurally related diaryl pyrazoles indicate a dihedral angle of approximately 62° between the meta-substituted phenyl ring and the pyrazole plane [2], compared to the near-linear geometry of the para isomer (CAS 179055-27-7). This geometric difference can determine whether a resulting inhibitor achieves productive hydrogen-bonding interactions with the hinge region of a kinase active site [3]. The aldehyde oxidation state further enables direct reductive amination to access diverse benzylamine derivatives in a single step, maximizing library diversity with minimal synthetic effort.

Synthetic Routes Requiring Organic-Solvent-Soluble, N-Methylated Pyrazole Building Blocks

For synthetic protocols requiring anhydrous organic solvent conditions (e.g., Grignard additions, lithiations, or transition-metal-catalyzed cross-couplings), the N-methyl substitution of this compound provides a critical solubility advantage. The computed XLogP3-AA of 1.4 and observed solubility in ethanol and dichloromethane make it compatible with standard organic reaction conditions, whereas the N-H analog 3-(1H-pyrazol-3-yl)benzaldehyde (CAS 179057-26-2) has higher aqueous solubility and may require phase-transfer or protection/deprotection strategies under anhydrous conditions . Additionally, the absence of an N-H proton eliminates a potential site for undesired deprotonation or metal coordination in organometallic reactions, simplifying reaction workup and improving yield consistency.

Structure-Activity Relationship Studies Comparing Meta, Para, and Ortho Pyrazole-Benzaldehyde Isomers

For systematic SAR campaigns designed to probe the effect of pyrazole attachment position on biological activity, 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) represents the meta-substituted reference standard. It is the most readily procurable member of the 1-methylpyrazolyl-benzaldehyde isomeric series, available at both 90% and 98% purity from multiple suppliers , whereas the ortho isomer requires custom synthesis . This ready availability enables researchers to build robust SAR datasets with the meta isomer as a comparator, while controlling for batch-to-batch variability through documented purity ranges. The well-characterized GHS safety profile (skin irritation, eye irritation, harmful if swallowed, respiratory irritation) also facilitates safe laboratory handling with standard personal protective equipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.